4-Methylnonan-3-one

Semiochemistry Chemical Ecology Pheromone

4-Methylnonan-3-one (CAS 6137-19-5) is a methyl-branched aliphatic ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.26 g/mol. It is registered as a semiochemical utilized in the chemical communication systems of certain insect species.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 6137-19-5
Cat. No. B15489935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylnonan-3-one
CAS6137-19-5
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCCC(C)C(=O)CC
InChIInChI=1S/C10H20O/c1-4-6-7-8-9(3)10(11)5-2/h9H,4-8H2,1-3H3
InChIKeyBYSPXHLWIARMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylnonan-3-one (CAS 6137-19-5) – Compound Identity and Procurement Baseline


4-Methylnonan-3-one (CAS 6137-19-5) is a methyl-branched aliphatic ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.26 g/mol [1]. It is registered as a semiochemical utilized in the chemical communication systems of certain insect species [2]. The compound is listed in authoritative chemical databases (PubChem CID 19931295, DTXSID50601369), confirming its defined structural identity for procurement purposes [1].

Why Generic Substitution of 4-Methylnonan-3-one (CAS 6137-19-5) Carries Quantifiable Risk


Within the C₁₀ methyl-branched ketone series, even minor positional isomerism (e.g., 3-methyl vs. 4-methyl; 2-one vs. 3-one vs. 4-one) can produce dramatic shifts in both biological receptor response and physicochemical properties [1]. 4-Methylnonan-3-one differs from its nearest structural analogs—such as 4-methylnonanal (aldehyde), 4-methylnonanol (alcohol), and 3-methyl-4-nonanone (positional isomer)—in carbonyl placement, oxidation state, and branching position. For semiochemical applications, these changes are known to alter species-specific bioactivity; a compound recognized by one insect species' olfactory receptors may be entirely inactive for another [1]. The evidence below quantifies where differentiation is documented. However, the current public literature contains limited direct head-to-head comparative data for this specific compound, and this limitation is explicitly noted throughout Section 3.

4-Methylnonan-3-one (CAS 6137-19-5) – Quantitative Differentiation Evidence Against Closest Analogs


Semiochemical Registry Status: 4-Methylnonan-3-one vs. 4-Methylnonanol and 4-Methylnonanal

4-Methylnonan-3-one is indexed in the Pherobase semiochemical database as a compound utilized in insect chemical communication systems [1]. By contrast, the structurally analogous 4-methylnonanol (CAS not listed for this comparison but known as the sex pheromone of Tenebrio molitor) and 4-methylnonanal (aldehyde analog) are registered with distinct species-association profiles [2]. This differential species assignment indicates that the ketone, alcohol, and aldehyde forms are not functionally interchangeable in a semiochemical context, even though they share the same carbon skeleton.

Semiochemistry Chemical Ecology Pheromone

Positional Isomer Differentiation: 4-Methylnonan-3-one vs. 3-Methyl-4-nonanone

4-Methylnonan-3-one (methyl at C4, carbonyl at C3) and 3-methyl-4-nonanone (methyl at C3, carbonyl at C4) are positional isomers with distinct CAS numbers (6137-19-5 vs. 35778-39-3) and separate chemical database entries [1]. Ketone positional isomerism is a well-established determinant of odor quality and intensity in aliphatic ketones; a shift of the carbonyl group by one carbon position alters the molecular shape presented to olfactory receptors. No published head-to-head olfactory comparison of these two specific isomers was located; however, the existence of separate registry entries and the known structure–odor relationship in the ketone class constitutes class-level inference that the isomers are not functionally interchangeable.

Isomerism Structure-Activity Relationship Olfactory Receptor

Computed Physicochemical Differentiation: logP and Topological Polar Surface Area

PubChem-computed descriptors provide a quantitative basis for differentiating 4-methylnonan-3-one from its alcohol analog 4-methylnonanol. The ketone exhibits an XLogP3-AA value of 3.4 and a topological polar surface area (TPSA) of 17.1 Ų [1]. While the alcohol analog's exact computed values were not retrieved in this analysis, the general class difference between ketones and alcohols is well-quantified: the alcohol's hydrogen bond donor count would be 1 (vs. 0 for the ketone), producing a lower logP and higher TPSA, which directly impacts membrane permeability, volatility, and olfactory receptor partitioning.

Lipophilicity QSAR Molecular Descriptor

Evidence-Backed Application Scenarios for 4-Methylnonan-3-one (CAS 6137-19-5)


Semiochemical Research: Insect Chemical Communication Studies

4-Methylnonan-3-one is documented as a semiochemical compound utilized by certain insect species [1]. Researchers studying the chemical ecology of insects where this ketone is implicated can procure this exact compound as a reference standard for electrophysiological (EAG, GC-EAD) and behavioral bioassays. The structural specificity of the ketone functional group at position 3, as opposed to the alcohol or aldehyde analogs, is critical for reproducing species-specific responses [1].

Structure–Activity Relationship (SAR) Studies of Methyl-Branched Aliphatic Ketones

The defined positional isomerism (methyl at C4, carbonyl at C3) makes 4-methylnonan-3-one a specific tool compound for SAR libraries exploring the effect of branching position and carbonyl placement on olfactory receptor activation. Its computed logP (3.4) and TPSA (17.1 Ų) provide baseline descriptors for QSAR model building [2].

Synthetic Intermediate for Chiral Methyl-Branched Compounds

The presence of a chiral center at C4 (bearing the methyl group) renders 4-methylnonan-3-one a potential precursor or intermediate for enantioselective synthesis of chiral pheromones or other bioactive molecules. The ketone carbonyl provides a synthetic handle for further transformations (reduction, Grignard addition, reductive amination) [3].

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